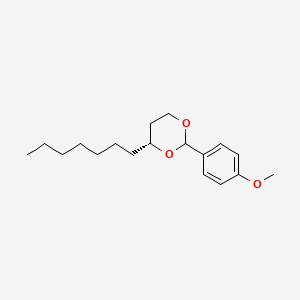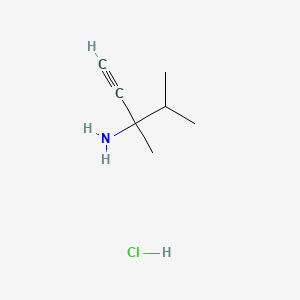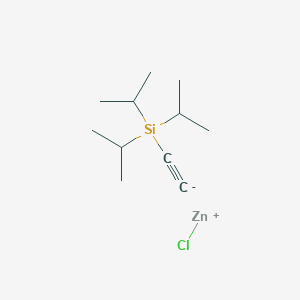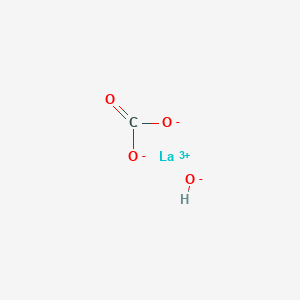![molecular formula C19H18FN3OS B12575497 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves several steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl and methyl groups. The final step involves the attachment of the sulfanyl and N,N-dimethylacetamide moieties. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process .
Analyse Des Réactions Chimiques
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinazoline ring.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and disrupting disease pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, and lapatinib. These compounds share a similar quinazoline core but differ in their substituents and overall structure .
Similar compounds include:
- Erlotinib
- Gefitinib
- Lapatinib
- Afatinib
- Vandetanib
These compounds have been extensively studied for their therapeutic potential, particularly in the treatment of cancer, and provide a basis for comparison with this compound .
Propriétés
Formule moléculaire |
C19H18FN3OS |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H18FN3OS/c1-12-4-9-16-15(10-12)19(25-11-17(24)23(2)3)22-18(21-16)13-5-7-14(20)8-6-13/h4-10H,11H2,1-3H3 |
Clé InChI |
JZGZKXOBZIAXDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N(C)C)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)

![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)





